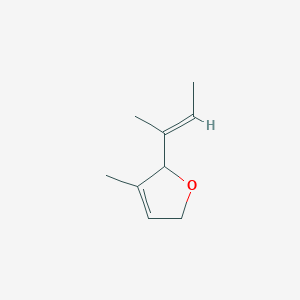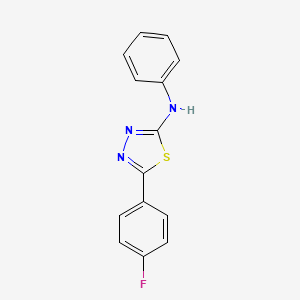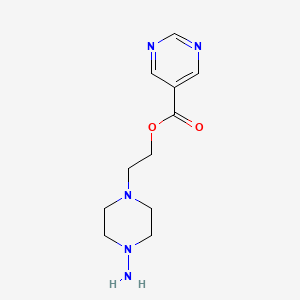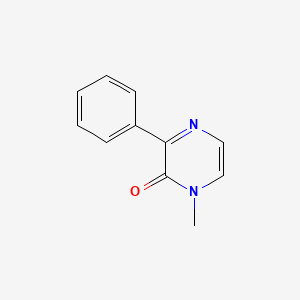![molecular formula C22H30N2 B15212721 5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine CAS No. 98495-17-1](/img/structure/B15212721.png)
5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is an organic compound with the molecular formula C22H30N2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a propyl group and a phenyl ring that is further substituted with a trans-4-propylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the propyl group and the phenyl ring can be achieved through nucleophilic substitution reactions. The trans-4-propylcyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable cyclohexyl derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl ring, potentially leading to the formation of dihydropyrimidine derivatives or reduced phenyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, organometallic reagents, or nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Propyl alcohols, propyl aldehydes, or propyl carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives or reduced phenyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
類似化合物との比較
- 5-Butyl-2-(4-(trans-4-butylcyclohexyl)phenyl)pyrimidine
- 5-Pentyl-2-(4-(trans-4-pentylcyclohexyl)phenyl)pyrimidine
- 5-Hexyl-2-(4-(trans-4-hexylcyclohexyl)phenyl)pyrimidine
Comparison: 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to its analogs with different alkyl chain lengths, it may exhibit different solubility, melting point, and biological activity. The presence of the trans-4-propylcyclohexyl group also influences its conformational flexibility and interaction with molecular targets.
特性
CAS番号 |
98495-17-1 |
|---|---|
分子式 |
C22H30N2 |
分子量 |
322.5 g/mol |
IUPAC名 |
5-propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine |
InChI |
InChI=1S/C22H30N2/c1-3-5-17-7-9-19(10-8-17)20-11-13-21(14-12-20)22-23-15-18(6-4-2)16-24-22/h11-17,19H,3-10H2,1-2H3 |
InChIキー |
UQCKRCVGOWCERF-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=N3)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


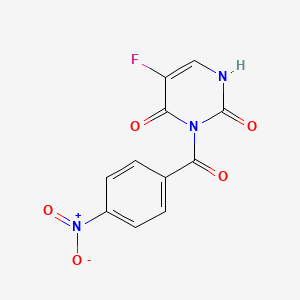
![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)
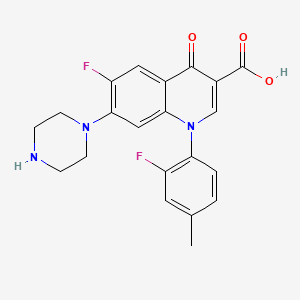

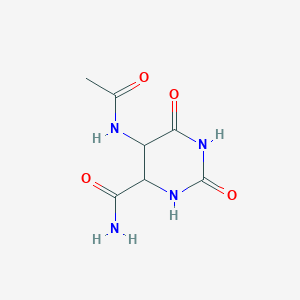
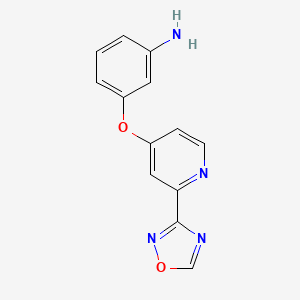

![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
